molecular formula C6H6N2O B15271416 4-Ethynyl-3-methyl-1,2-oxazol-5-amine

4-Ethynyl-3-methyl-1,2-oxazol-5-amine

Cat. No.: B15271416
M. Wt: 122.12 g/mol
InChI Key: ABEQMNRSTCCIHJ-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1,2-oxazole with ethynyl magnesium bromide, followed by reduction of the nitro group to an amine. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-methyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Ethynyl-3-methyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The amine group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitro-1,2-oxazole: A precursor in the synthesis of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine.

    4-Ethynyl-1,2-oxazole: Lacks the methyl and amine groups, making it less versatile in certain reactions.

    3-Methyl-1,2-oxazol-5-amine:

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group enhances its potential for covalent bonding, while the amine group allows for hydrogen bonding and nucleophilic substitution reactions.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4-ethynyl-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H6N2O/c1-3-5-4(2)8-9-6(5)7/h1H,7H2,2H3

InChI Key

ABEQMNRSTCCIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C#C)N

Origin of Product

United States

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